molecular formula C15H15ClFN5O3 B11286679 2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11286679
M. Wt: 367.76 g/mol
InChI Key: PYZVHEJGOSKXEN-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chloro-2-fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the tetrazolo[1,5-a]pyrimidine core.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

    Oxidation: Conversion of methyl groups to carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a tetrazolo[1,5-a]pyrimidine core have shown potential as antimicrobial and anticancer agents. Research is ongoing to explore these properties further.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups on the aromatic ring. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H15ClFN5O3

Molecular Weight

367.76 g/mol

IUPAC Name

2-methoxyethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15ClFN5O3/c1-8-11(14(23)25-7-6-24-2)13(22-15(18-8)19-20-21-22)9-4-3-5-10(16)12(9)17/h3-5,13H,6-7H2,1-2H3,(H,18,19,21)

InChI Key

PYZVHEJGOSKXEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)Cl)F)C(=O)OCCOC

Origin of Product

United States

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